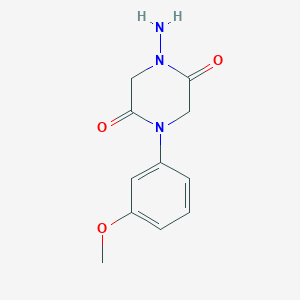![molecular formula C18H11ClN2O3S B292014 N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea](/img/structure/B292014.png)
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea, also known as CCT137690, is a small molecule inhibitor that has been extensively studied in recent years. It has been shown to have potential as a therapeutic agent in the treatment of various cancers, including breast cancer, leukemia, and lymphoma.
Wirkmechanismus
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea works by inhibiting the activity of MELK, a protein kinase that is overexpressed in many types of cancer. MELK plays a key role in cell division and is required for the survival of many cancer cells. By inhibiting the activity of MELK, N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea induces apoptosis in cancer cells and inhibits their growth.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of MELK in cancer cells, which leads to the induction of apoptosis and inhibition of cell growth. In addition, N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been shown to have anti-inflammatory effects and to inhibit the growth of blood vessels, which are required for the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is that it has been extensively studied in preclinical models of cancer and has shown promising results. It has also been shown to be well-tolerated in animal studies. However, one of the limitations of N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Zukünftige Richtungen
There are a number of future directions for research on N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea. One area of research is the development of more potent and selective MELK inhibitors. Another area of research is the investigation of the potential of N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in combination with other cancer therapies, such as chemotherapy and radiation therapy. In addition, further studies are needed to determine the safety and efficacy of N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in clinical trials. Finally, research is needed to investigate the potential of N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea in the treatment of other diseases, such as autoimmune disorders and infectious diseases.
Synthesemethoden
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea is synthesized through a multi-step process involving the reaction of 3-chloroaniline with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, followed by the reaction of the resulting intermediate with thieno[3,4-c]chromen-4-one. The final step involves the reaction of the resulting intermediate with urea to form N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea.
Wissenschaftliche Forschungsanwendungen
N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has been studied extensively in preclinical models of cancer and has shown promising results. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, leukemia, and lymphoma. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(3-chlorophenyl)-N'-(4-oxo-4H-thieno[3,4-c]chromen-3-yl)urea has also been shown to inhibit the activity of a protein called MELK, which is overexpressed in many types of cancer.
Eigenschaften
Molekularformel |
C18H11ClN2O3S |
|---|---|
Molekulargewicht |
370.8 g/mol |
IUPAC-Name |
1-(3-chlorophenyl)-3-(4-oxothieno[3,4-c]chromen-3-yl)urea |
InChI |
InChI=1S/C18H11ClN2O3S/c19-10-4-3-5-11(8-10)20-18(23)21-16-15-13(9-25-16)12-6-1-2-7-14(12)24-17(15)22/h1-9H,(H2,20,21,23) |
InChI-Schlüssel |
XUBHODHPHUUDQK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)NC(=O)NC4=CC(=CC=C4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CSC(=C3C(=O)O2)NC(=O)NC4=CC(=CC=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-Amino-4-[3-(trifluoromethyl)phenyl]-2,5-piperazinedione](/img/structure/B291934.png)

![3-[2-(2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B291937.png)
![(4-Amino-3-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(phenyl)methanone](/img/structure/B291938.png)
![1-{4-Amino-3-[(2-morpholinoethyl)sulfanyl]thieno[2,3-c]isothiazol-5-yl}-1-ethanone](/img/structure/B291941.png)
![1-[4-Amino-3-[2-(1-pyrrolidinyl)ethylthio]-5-thieno[2,3-c]isothiazolyl]ethanone](/img/structure/B291942.png)
![(4-Amino-3-{[2-(4-morpholinyl)ethyl]sulfanyl}thieno[2,3-c]isothiazol-5-yl)(2-furyl)methanone](/img/structure/B291944.png)
![ethyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B291948.png)
![Ethyl 2-[({[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5-phenyl-3-thiophenecarboxylate](/img/structure/B291949.png)
![3-(2-oxo-2-phenylethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291951.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B291952.png)
![N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291954.png)
![2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[5-(2-furyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B291955.png)